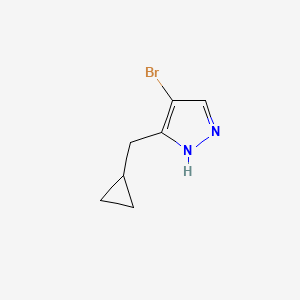

4-Bromo-5-(cyclopropylmethyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

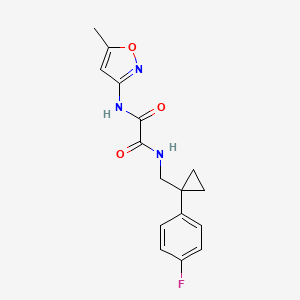

“4-Bromo-5-(cyclopropylmethyl)-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. In this case, the pyrazole ring is substituted at the 4th position by a bromo group and at the 5th position by a cyclopropylmethyl group .

Molecular Structure Analysis

The molecular structure of “4-Bromo-5-(cyclopropylmethyl)-1H-pyrazole” would consist of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. At the 4th position, there would be a bromo group (Br), and at the 5th position, there would be a cyclopropylmethyl group, which is a cyclopropane ring attached to the pyrazole ring via a methylene (-CH2-) bridge .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The presence of the bromo group might make the compound more reactive towards nucleophiles, while the cyclopropylmethyl group could potentially participate in ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-5-(cyclopropylmethyl)-1H-pyrazole” would depend on its molecular structure. For example, the presence of the bromo group might increase its molecular weight and potentially affect its solubility and reactivity . The cyclopropylmethyl group could potentially affect the compound’s conformation and steric properties .Aplicaciones Científicas De Investigación

Medicinal Chemistry

In medicinal chemistry, this compound could be explored for its potential as a building block in the synthesis of pharmaceuticals. The bromine atom present in the molecule makes it a good candidate for further functionalization through nucleophilic substitution reactions . This could lead to the development of new drugs with a variety of biological activities.

Agriculture

“4-Bromo-5-(cyclopropylmethyl)-1H-pyrazole” may serve as an intermediate in the synthesis of agrochemicals. Its pyrazole core is a common motif in herbicides and insecticides. Researchers could investigate its efficacy in controlling pests or promoting plant growth without harming the environment .

Material Science

In material science, the compound’s robust structure could be utilized in the creation of novel polymers or coatings. Its ability to undergo various chemical reactions allows for the introduction of different functional groups, which can alter the physical properties of materials .

Environmental Science

This compound might be used in environmental science to study soil or water contamination. Its detectable properties can help trace the presence of similar organic compounds in the ecosystem, aiding in the assessment of pollution levels and the development of remediation strategies .

Pharmaceutical Research

The cyclopropylmethyl group attached to the pyrazole ring could be of interest in pharmaceutical research. Compounds with this moiety have been shown to interact with various biological targets, which could lead to the discovery of new therapeutic agents .

Biotechnology

In biotechnology, “4-Bromo-5-(cyclopropylmethyl)-1H-pyrazole” could be used as a precursor in the synthesis of biomolecules. Its reactive sites allow for conjugation with peptides or nucleotides, which could be beneficial in the design of bioconjugates for medical diagnostics or as research tools .

Chemistry Education

This compound can also be used as a teaching tool in chemistry education to demonstrate various organic reactions, such as bromination, nucleophilic substitution, and the formation of organometallic compounds. It provides a practical example for students to understand the principles of organic synthesis .

Direcciones Futuras

The future research directions for “4-Bromo-5-(cyclopropylmethyl)-1H-pyrazole” would likely depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent. Alternatively, if it has interesting chemical reactivity, it could be explored in the context of synthetic chemistry .

Propiedades

IUPAC Name |

4-bromo-5-(cyclopropylmethyl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-6-4-9-10-7(6)3-5-1-2-5/h4-5H,1-3H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHLVZUPRBUGCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=C(C=NN2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-(cyclopropylmethyl)-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2980089.png)

![3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile](/img/structure/B2980091.png)

![methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2980092.png)

![4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2980093.png)

![Ethyl 2-((1-benzamido-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2980094.png)

![Tert-butyl N-[2-(3-aminophenoxy)ethyl]carbamate](/img/structure/B2980095.png)

![N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2980097.png)

![N-(2-fluorophenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2980099.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2980105.png)

![1,3-bis(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980109.png)